molecular formula C7H6INO B2697892 4-iodo-2H,3H-furo[2,3-b]pyridine CAS No. 1620011-26-8

4-iodo-2H,3H-furo[2,3-b]pyridine

Cat. No. B2697892
CAS RN: 1620011-26-8
M. Wt: 247.035
InChI Key: FSAADSSBMPFVLA-UHFFFAOYSA-N
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Description

4-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic organic compound. It has the molecular formula C7H6INO and a molecular weight of 247.04 . The IUPAC name for this compound is 4-iodo-2,3-dihydrofuro[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of 4-iodo-2H,3H-furo[2,3-b]pyridine consists of a pyridine ring fused with a furan ring, with an iodine atom attached to the 4-position of the pyridine ring .


Physical And Chemical Properties Analysis

4-iodo-2H,3H-furo[2,3-b]pyridine is a powder at room temperature .

Scientific Research Applications

Cycloisomerization and Asymmetric [4 + 2] Cycloaddition

4-iodo-2H,3H-furo[2,3-b]pyridine: has been investigated in multi-catalytic protocols. One notable study involved a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and the carbonate of 4-hydroxy-2-cyclopentenone. This reaction pathway, which utilizes gold, palladium, and phosphoric acid catalysts, demonstrates the compound’s potential in synthetic chemistry and asymmetric synthesis .

Neurotropic Activity

Research has explored the neurotropic activity of 4-iodo-2H,3H-furo[2,3-b]pyridine . The strength of its anticonvulsant activity was estimated based on the effective dose (ED50) required to prevent the clonic component of corazole-induced convulsions in mice. This suggests a potential role in neurological studies and drug development .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-2,3-dihydrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAADSSBMPFVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-2H,3H-furo[2,3-b]pyridine

CAS RN

1620011-26-8
Record name 4-iodo-2H,3H-furo[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-fluoro-4-iodopyridin-3-yl)ethanol (3.13 g, 11.7 mmol) in 1,4-dioxane (100 mL), K3PO4 (10.0 g, 47.1 mmol) was added. The mixture was heated under reflux for 36 h. The reaction mixture was then filtered, the filter cake was washed with EtOAc, and the combined filtrates were concentrated under reduced pressure. The residue was dissolved in DCM (100 mL), washed with brine (2×100 mL), dried over Na2SO4 and concentrated. The resulting residue of the crude sub-title compound (2.55 g) was used in the next step directly without further purification. LCMS calc. for C7H7INO (M+H)+: m/z=247.9. found 248.0.
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium phosphate (10.0 g, 47.1 mmol) was added to a solution of 2-(2-fluoro-4-iodopyridin-3-yl)ethanol (3.13 g, 11.7 mmol) in 1,4-dioxane (100 mL). The mixture was heated under reflux for 36 h. The reaction mixture was filtered, and the filter cake was washed with EtOAc. The combined filtrates were concentrated under reduced pressure. The residue was dissolved in DCM (100 mL), washed with brine (2×100 mL), dried over Na2SO4 and concentrated under reduced. The resulting residue (2.55 g) containing the sub-title compound was used in the next step directly without further purification. LCMS calc. for C7H7INO (M+H)+: m/z=247.9. found 248.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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